(4-Ethylcycloheptyl)methanamine

Description

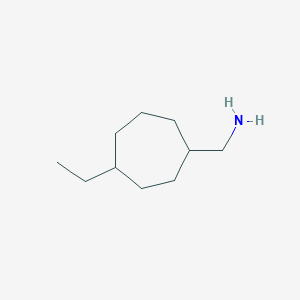

(4-Ethylcycloheptyl)methanamine is a cycloheptane derivative featuring a seven-membered carbocyclic ring substituted with an ethyl group at the 4-position and a methanamine (-CH₂NH₂) functional group.

Properties

IUPAC Name |

(4-ethylcycloheptyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-9-4-3-5-10(8-11)7-6-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMHLAKIFLSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. The process begins with the formation of 4-ethylcycloheptanone through the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base like sodium hydride. The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylcycloheptyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(4-Ethylcycloheptyl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Cycloalkyl-Substituted Methanamines

Example :

- 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine (): This compound contains a cyclopentyl ring (five-membered) with a 4-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, which may lower the amine’s basicity relative to (4-Ethylcycloheptyl)methanamine’s ethyl group (electron-donating) .

- (3-(Cyclohexylmethoxy)phenyl)methanamine (): A six-membered cyclohexyl group attached via a methoxy linker to a phenyl ring.

Key Differences :

- Ring Size: Cycloheptyl’s seven-membered ring offers greater conformational flexibility and reduced strain compared to cyclopentyl (five-membered) or cyclohexyl (six-membered) systems. This may improve solubility in nonpolar solvents .

- Substituent Effects : Ethyl groups (in this compound) are less polar than chloro or methoxy substituents, likely increasing lipophilicity .

Aryl-Substituted Methanamines

Examples :

Key Differences :

- Aromatic vs. Aliphatic Rings : this compound’s cycloheptane ring lacks aromaticity, reducing its capacity for π-π interactions but increasing flexibility.

- Substituent Polarity : Ethyl groups (aliphatic) contribute less to polarity than methoxy or methylthio groups (e.g., in ’s [2-(4-Methoxy-phenyl)-ethyl]-(4-Methylsulfanyl-benzyl)-amine), which could influence receptor binding or metabolic stability .

Alkyl-Substituted Methanamines

Example :

Key Differences :

- Steric Effects : The cycloheptyl and ethyl groups in this compound introduce steric hindrance, slowing nucleophilic reactions compared to methylamine.

- Basicity : Methylamine’s pKa (~10.6) is higher than bulkier amines, where steric effects and electron-donating/withdrawing groups modulate basicity .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Weight | Key Substituents | Solubility Trends | Basicity (Predicted) |

|---|---|---|---|---|

| This compound | ~169.3 g/mol | Cycloheptyl, Ethyl | Low (hydrophobic) | Moderate |

| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine | ~225.7 g/mol | Cyclopentyl, 4-Cl-Ph | Low (chloro increases lipophilicity) | Lower due to Cl |

| N-Methyl 4-Methoxyphenethylamine | ~179.2 g/mol | 4-MeO-Ph, N-Me | Moderate (polar substituent) | Moderate |

| Methylamine | ~31.1 g/mol | -CH3 | High | High |

Research Findings and Implications

- Pharmacological Potential: Cycloalkyl- and aryl-substituted methanamines (e.g., ) show promise in medicinal chemistry due to balanced hydrophobicity and basicity. This compound’s flexible ring may improve binding to conformational ly dynamic targets .

- Synthetic Applications : Bulky amines like this compound could serve as catalysts or ligands in asymmetric synthesis, leveraging steric effects for enantioselectivity .

- Solubility Challenges : Compared to methylamine, its low solubility may necessitate formulation with co-solvents or prodrug strategies for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.